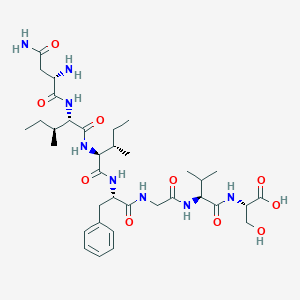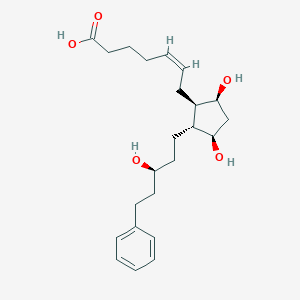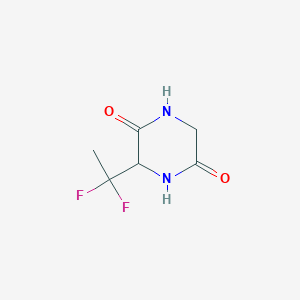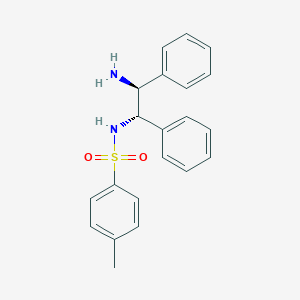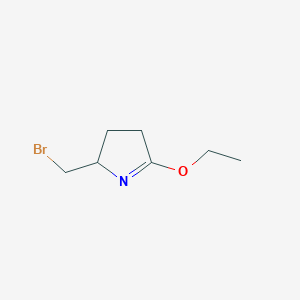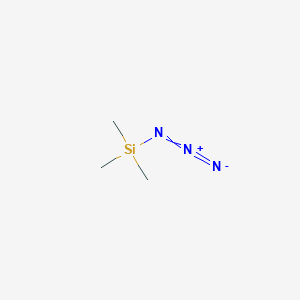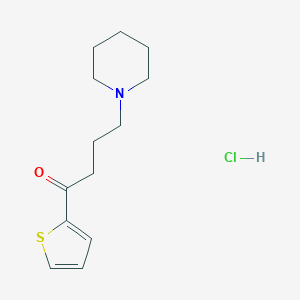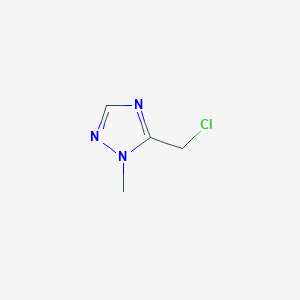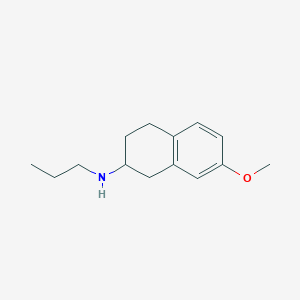
7-Methoxy-N-propyltetralin-2-amine
Übersicht
Beschreibung
7-Methoxy-N-propyltetralin-2-amine, also known as 7-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the neurotransmitter serotonin and is structurally similar to other psychedelic compounds such as N,N-Dimethyltryptamine (DMT) and psilocybin. This chemical compound has gained attention in scientific research due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 7-Methoxy-N-propyltetralin-2-amine involves the activation of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 7-Methoxy-N-propyltetralin-2-amine results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Biochemische Und Physiologische Effekte
7-Methoxy-N-propyltetralin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Methoxy-N-propyltetralin-2-amine in lab experiments include its unique mechanism of action and potential therapeutic benefits. However, there are also limitations to using this chemical compound in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Another limitation is the lack of research on its long-term effects and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-Methoxy-N-propyltetralin-2-amine. One direction is to study its potential therapeutic benefits in the treatment of mental health disorders such as depression, anxiety, and addiction. Another direction is to study its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Additionally, more research is needed on the long-term effects and potential side effects of using this chemical compound.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-N-propyltetralin-2-amine has been studied for its potential therapeutic benefits in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have a unique mechanism of action that involves the activation of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Eigenschaften
CAS-Nummer |
148258-42-8 |
|---|---|
Produktname |
7-Methoxy-N-propyltetralin-2-amine |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
InChI-Schlüssel |
RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
Kanonische SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


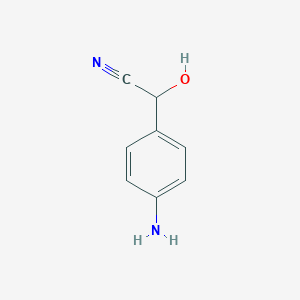
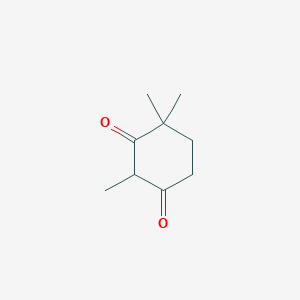

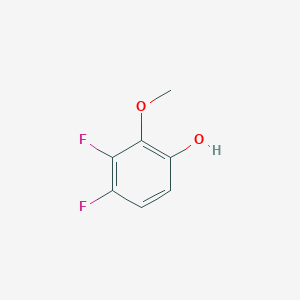
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
